2H-咪唑并[4,5-c]喹啉-2-酮,8-[6-[3-(二甲氨基)丙氧基]-3-吡啶基]-1,3-二氢-3-甲基-1-(四氢-2H-吡喃-4-基)-
概述
描述
AZD0156 是一种有效的、选择性的共济失调毛细血管扩张症突变蛋白激酶抑制剂,该激酶是一种参与 DNA 损伤反应的信号激酶。 这种化合物在临床前研究中已显示出增强辐射和某些化疗药物效果的潜力,使其成为癌症治疗的潜在候选药物 .
科学研究应用
AZD0156 具有多种科学研究应用,尤其是在肿瘤学领域:
作用机制
AZD0156 通过抑制共济失调毛细血管扩张症突变蛋白激酶发挥作用,该激酶是 DNA 损伤反应的关键介质。通过抑制这种激酶,AZD0156 阻止 DNA 损伤检查点的激活,破坏 DNA 修复过程,并诱导肿瘤细胞凋亡。 这导致肿瘤细胞对 DNA 损伤剂(如辐射和某些化疗药物)的敏感性增加 .
未来方向
This compound is structurally related to AZD0156, which has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents . This suggests potential future directions for the development and clinical evaluation of this compound.
生化分析
Biochemical Properties
AZD0156 interacts with the ATM protein, a signaling kinase involved in the DDR . It abrogates irradiation-induced ATM signaling by inhibiting the phosphorylation of ATM substrates . This interaction is crucial in the biochemical reactions involving AZD0156.
Cellular Effects
AZD0156 has been shown to have significant effects on various types of cells and cellular processes. It impedes the repair of DNA damage, resulting in elevated DNA double-strand break signaling, cell-cycle arrest, and apoptosis . It also enhances the cytotoxicity of irinotecan in chemotherapy regimens used in the clinic .
Molecular Mechanism
At the molecular level, AZD0156 exerts its effects by inhibiting the ATM protein . This inhibition prevents the activation of the DDR, thereby damaging DNA repair mechanisms and inducing tumor cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, AZD0156 has been shown to have a terminal half-life of approximately 9-12 hours . It demonstrates dose/exposure proportionality, suggesting that its effects are consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of AZD0156 vary with different dosages . At doses of 60mg bd, plasma concentrations of AZD0156 were consistent with efficacy in gastric cancer cell cultures . At higher doses (120mg po bd), hematologic toxicities were observed, and this dose level was considered intolerable .
Metabolic Pathways
This pathway is crucial for maintaining genome integrity and is often exploited in cancer therapy .
Transport and Distribution
The transport and distribution of AZD0156 within cells and tissues are not explicitly detailed in the available literature. It is known that AZD0156 is an oral inhibitor, suggesting that it is likely absorbed in the gastrointestinal tract and distributed systemically .
Subcellular Localization
Given its role as an inhibitor of the ATM protein, it is likely that AZD0156 localizes to the nucleus where it can interact with ATM and exert its effects .
准备方法
AZD0156 的合成涉及多个步骤,从制备咪唑并[4,5-c]喹啉-2-酮核心结构开始。合成路线通常包括以下步骤:
核心结构的形成: 咪唑并[4,5-c]喹啉-2-酮核心是通过一系列缩合和环化反应合成的。
功能化: 然后用各种取代基对核心结构进行功能化,以增强其效力和选择性。
化学反应分析
AZD0156 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。
还原: 还原反应可以用来改变化合物上的官能团。
取代: 取代反应用于将不同的取代基引入核心结构中,增强其生物活性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物通常是具有改性官能团的原始化合物的衍生物 .
相似化合物的比较
AZD0156 在共济失调毛细血管扩张症突变蛋白激酶抑制剂中独树一帜,因为它具有很高的效力和选择性。类似的化合物包括:
KU-60019: 另一种共济失调毛细血管扩张症突变蛋白激酶抑制剂,具有类似的作用机制,但效力低于 AZD0156。
CP466722: 一种选择性共济失调毛细血管扩张症突变蛋白激酶抑制剂,用于研究研究,但具有不同的药代动力学特性。
属性
IUPAC Name |
8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRIQLYUAFVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821428-35-6 | |
Record name | AZD-0156 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821428356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-0156 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T0XWC07Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。